(E)-3,4-dihydroxybenzaldehyde oxime (E)-3,4-dihydroxybenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18869415
InChI: InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4-
SMILES:
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

(E)-3,4-dihydroxybenzaldehyde oxime

CAS No.:

Cat. No.: VC18869415

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

(E)-3,4-dihydroxybenzaldehyde oxime -

Specification

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol
Standard InChI InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4-
Standard InChI Key NUFMSECAGOXHAV-YWEYNIOJSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=N\O)O)O
Canonical SMILES C1=CC(=C(C=C1C=NO)O)O

Introduction

Chemical Identity and Structural Characteristics

(E)-3,4-Dihydroxybenzaldehyde oxime (PubChem CID: 135482064) is an aromatic oxime derivative characterized by a benzene ring substituted with hydroxyl groups at the 3- and 4-positions and an oxime functional group (-CH=N-OH) at the 1-position . Its molecular formula is C7H7NO3\text{C}_7\text{H}_7\text{NO}_3, with a molecular weight of 153.14 g/mol . The (E)-configuration refers to the spatial arrangement of the oxime group, where the hydroxylamine moiety resides on the opposite side of the carbon-nitrogen double bond relative to the aromatic ring .

Key physicochemical properties:

  • CAS Registry Number: 3343-59-7 .

  • IUPAC Name: 4-[(E)-Hydroxyiminomethyl]benzene-1,2-diol .

  • SMILES: C1=CC(=C(C=C1/C=N/O)O)O\text{C1=CC(=C(C=C1/C=N/O)O)O} .

The compound’s planar structure and hydrogen-bonding capabilities (via hydroxyl and oxime groups) render it a candidate for interactions with biological targets, particularly enzymes requiring aromatic or polar substrates .

Synthesis and Analytical Characterization

Synthetic Methodology

(E)-3,4-Dihydroxybenzaldehyde oxime is synthesized via condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine or its derivatives. A representative protocol, adapted from studies on analogous hydroxybenzaldoximes , involves:

  • Reagents:

    • 3,4-Dihydroxybenzaldehyde (1.0 equiv).

    • Methoxyamine hydrochloride (1.1 equiv).

    • Sodium acetate (1.6 equiv) as a base.

    • Solvent: Methanol/water mixture.

  • Procedure:
    The aldehyde and methoxyamine hydrochloride are suspended in methanol, followed by the addition of aqueous sodium acetate to achieve homogeneity. The reaction proceeds at ambient temperature for 4 hours, monitored by thin-layer chromatography (TLC). Purification via silica flash chromatography yields the oxime product .

Analytical Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR} (500 MHz, MeOD-d4_4): δ 8.09 (s, 1H, -CH=N-O-), 6.69 (s, 1H, aromatic), 6.34 (s, 1H, aromatic), 3.88 (s, 3H, -OCH3_3) .

    • 13C NMR^{13}\text{C NMR}: Resonances corresponding to the oxime carbon (~150 ppm) and hydroxyl-bearing aromatic carbons (~110–150 ppm) .

  • High-Resolution Mass Spectrometry (HRMS):
    Calculated for C7H7NO3\text{C}_7\text{H}_7\text{NO}_3: 153.0426 (M+H+^+); observed: 153.0423 .

Biological Activity and Mechanistic Insights

CompoundKiK_i (µM)Inhibition Mode (vs. d-GAP)
2,4,5-Trihydroxybenzaldoxime1.0 ± 0.4Competitive
3,4-Dihydroxybenzaldoxime*N/AInferred competitive

*Data extrapolated from trihydroxy analogs .

The oxime moiety and hydroxyl groups are critical for binding to DXP synthase’s active site, which accommodates aromatic substrates through π-π stacking and hydrogen-bonding interactions .

Structure-Activity Relationships (SAR)

  • Hydroxyl Substitutions: Trihydroxy derivatives (e.g., 2,4,5- and 3,4,5-isomers) exhibit superior inhibitory potency compared to dihydroxy variants, likely due to enhanced hydrogen-bonding networks .

  • Oxime Configuration: The (E)-isomer predominates in bioactive conformers, as the trans arrangement optimizes interactions with the enzyme’s active site .

  • Alkoxy Modifications: Methylation of the oxime oxygen (e.g., O-methyl oximes) retains activity, suggesting flexibility in this region .

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